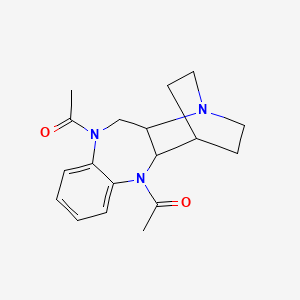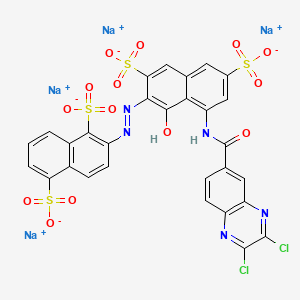![molecular formula C11H10BrN3O2 B14468436 6-[(2-Aminophenyl)methyl]-5-bromopyrimidine-2,4(1H,3H)-dione CAS No. 66127-33-1](/img/structure/B14468436.png)
6-[(2-Aminophenyl)methyl]-5-bromopyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(2-Aminophenyl)methyl]-5-bromopyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a bromopyrimidine core with an aminophenylmethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-Aminophenyl)methyl]-5-bromopyrimidine-2,4(1H,3H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzylamine and 5-bromopyrimidine-2,4(1H,3H)-dione.
Condensation Reaction: The 2-aminobenzylamine is reacted with 5-bromopyrimidine-2,4(1H,3H)-dione under suitable conditions to form the desired product. This reaction often requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
6-[(2-Aminophenyl)methyl]-5-bromopyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or alkoxides. Conditions may involve solvents like DMF or DMSO and temperatures ranging from room temperature to reflux.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
6-[(2-Aminophenyl)methyl]-5-bromopyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or nanomaterials.
Mecanismo De Acción
The mechanism of action of 6-[(2-Aminophenyl)methyl]-5-bromopyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes or receptors. The aminophenylmethyl group can form hydrogen bonds or hydrophobic interactions with the target, while the bromopyrimidine core can participate in π-π stacking or other non-covalent interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparación Con Compuestos Similares
Similar Compounds
6-[(2-Aminophenyl)methyl]-5-chloropyrimidine-2,4(1H,3H)-dione: Similar structure but with a chlorine atom instead of bromine.
6-[(2-Aminophenyl)methyl]-5-fluoropyrimidine-2,4(1H,3H)-dione: Similar structure but with a fluorine atom instead of bromine.
6-[(2-Aminophenyl)methyl]-5-iodopyrimidine-2,4(1H,3H)-dione: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The uniqueness of 6-[(2-Aminophenyl)methyl]-5-bromopyrimidine-2,4(1H,3H)-dione lies in its specific combination of functional groups, which can impart distinct reactivity and properties compared to its analogs. The bromine atom, for example, can participate in unique substitution and coupling reactions that may not be as efficient with other halogens.
Propiedades
Número CAS |
66127-33-1 |
|---|---|
Fórmula molecular |
C11H10BrN3O2 |
Peso molecular |
296.12 g/mol |
Nombre IUPAC |
6-[(2-aminophenyl)methyl]-5-bromo-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H10BrN3O2/c12-9-8(14-11(17)15-10(9)16)5-6-3-1-2-4-7(6)13/h1-4H,5,13H2,(H2,14,15,16,17) |
Clave InChI |
MVLKWANCTZTLPD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CC2=C(C(=O)NC(=O)N2)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



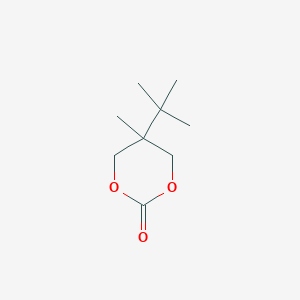
![7,7'-[Ethane-1,2-diylbis(oxy)]bis(4-phenyl-2H-1-benzopyran-2-one)](/img/structure/B14468373.png)
![N-[2-(Methylsulfanyl)phenyl]nonanamide](/img/structure/B14468380.png)
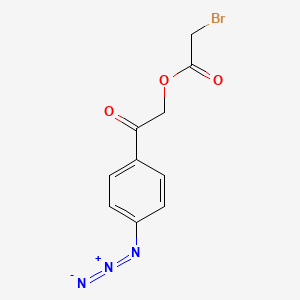
![2,2'-Methylenebis{6-[(4-methoxyphenyl)methylidene]cyclohexan-1-one}](/img/structure/B14468390.png)
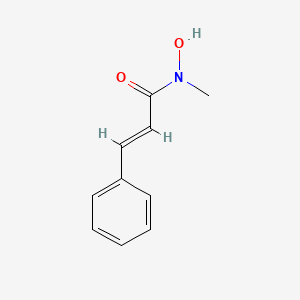
![[2,2'-Thiobis (4-t-octylphenolate)]-2-ethylhexylamine nickel (II)](/img/structure/B14468406.png)

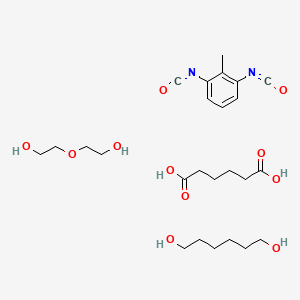
![N-(2-Phenylpropyl)-3-[(2-phenylpropyl)amino]butanamide](/img/structure/B14468428.png)
